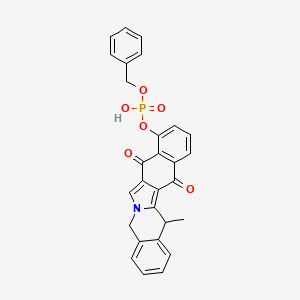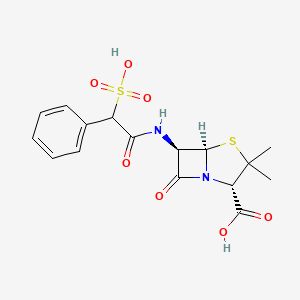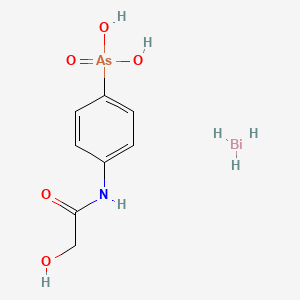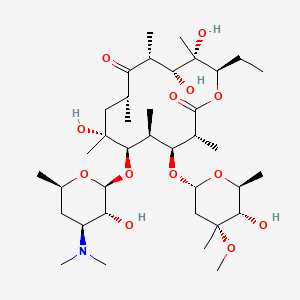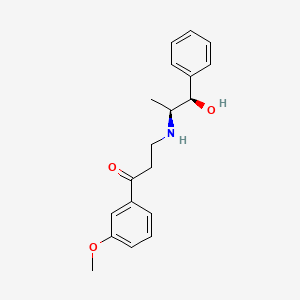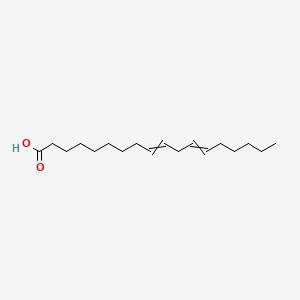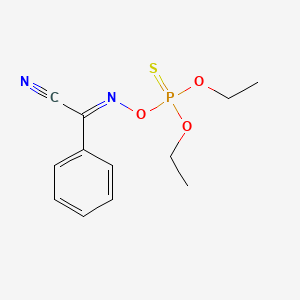
alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the reaction of phenylglyoxylonitrile oxime with diethyl phosphorochloridothioate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and effectiveness of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxime, diethyl phosphorothioate, and the oxon derivative, which is a potent acetylcholinesterase inhibitor .
Aplicaciones Científicas De Investigación
Alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of alpha-(((Diethoxyphosphinothioyl)oxy)imino)benzeneacetonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect .
Comparación Con Compuestos Similares
Similar Compounds
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphorus compound used in similar applications.
Diazinon: An organophosphorus insecticide with a broader spectrum of activity.
Uniqueness
Propiedades
Número CAS |
217075-82-6 |
|---|---|
Fórmula molecular |
C12H15N2O3PS |
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
Clave InChI |
ATROHALUCMTWTB-OWBHPGMISA-N |
SMILES isomérico |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1 |
SMILES canónico |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate;hydrate](/img/structure/B10762633.png)
![Hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B10762637.png)
![[(4Z,6R,7R,8S,10E,12E,14E,16R)-6-hydroxy-16-methoxy-5,7-dimethyl-18,22,24-trioxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20-hexaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10762642.png)
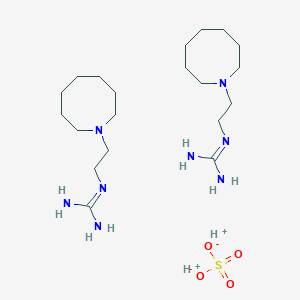
![[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate](/img/structure/B10762649.png)
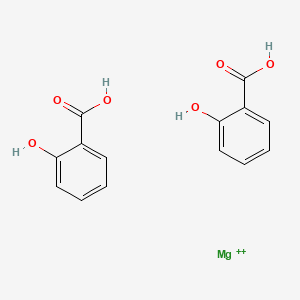
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B10762662.png)
